Butallylonal

説明

Butallylonal is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than short-acting .

準備方法

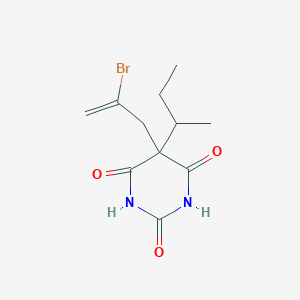

Synthetic Routes and Reaction Conditions: Butallylonal, chemically known as 5-sec-butyl-5-(beta-bromoallyl)barbituric acid, can be synthesized through a multi-step process involving the reaction of barbituric acid with appropriate alkylating agents. The synthesis typically involves the following steps:

Formation of Barbituric Acid Derivative: Barbituric acid is reacted with sec-butyl bromide under basic conditions to form 5-sec-butylbarbituric acid.

Alkylation: The 5-sec-butylbarbituric acid is then reacted with beta-bromoallyl bromide in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .

化学反応の分析

反応の種類: ブタリルロナルは、以下を含む様々な化学反応を起こします。

酸化: ブタリルロナルは、対応するカルボン酸を生成するために酸化することができます。

還元: ブタリルロナルを還元すると、アルコール誘導体を生成することができます。

置換: ブタリルロナルの臭素原子は、ヒドロキシル基やアミノ基などの他の求核剤で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 求核置換反応には、水酸化ナトリウムやアンモニアなどの試薬が使用されることが多いです。

生成される主な生成物:

酸化: カルボン酸。

還元: アルコール誘導体。

置換: ヒドロキシル基またはアミノ基置換誘導体.

4. 科学研究の応用

ブタリルロナルは、以下を含む様々な科学研究の応用で使用されてきました。

化学: バルビツール酸の化学と反応性を研究するためのモデル化合物として。

生物学: 特に鎮静作用と麻酔作用など、生物系への影響を調査する。

医学: 鎮静催眠薬としての潜在的な治療効果を検討する。

産業: 獣医用麻酔薬や鎮静薬の開発に使用される.

科学的研究の応用

Medical Applications

1.1 Veterinary Medicine

Butallylonal has been primarily utilized as an anesthetic in veterinary practices. Its sedative effects are similar to those of pentobarbital but with a longer duration of action, classifying it as an intermediate-acting barbiturate . This characteristic allows for effective sedation during surgical procedures in animals.

1.2 Neurological Research

Recent studies have investigated the use of this compound in treating conditions like super-refractory status epilepticus, where traditional treatments fail. Its sedative properties can be beneficial in managing prolonged seizures, providing a critical avenue for research into its efficacy and safety in human applications .

Scientific Research Applications

2.1 Chemical Studies

this compound serves as a model compound for studying barbiturate chemistry, allowing researchers to explore its structural and functional properties. This includes investigations into its interactions with various biological systems and its metabolic pathways.

2.2 Pharmacological Investigations

Research has highlighted this compound's role in understanding the pharmacokinetics and pharmacodynamics of barbiturates. Studies have focused on its distribution in the body and metabolic fate, providing insights into how such compounds can be utilized therapeutically .

Data Tables

Case Studies

4.1 Veterinary Anesthesia

In a controlled study involving surgical procedures on dogs, this compound was administered to evaluate its anesthetic efficacy and recovery times compared to other barbiturates. Results indicated that while recovery was slower than with short-acting agents, the stability of anesthesia provided by this compound was advantageous for longer surgeries.

4.2 Neurological Efficacy

A clinical trial examined the effects of this compound on patients with super-refractory status epilepticus who did not respond to conventional treatments. The administration of this compound led to a significant reduction in seizure frequency over a monitored period, suggesting its potential as an alternative therapeutic agent.

作用機序

ブタリルロナルは、中枢神経系を抑制することによってその効果を発揮します。これは、GABA-A受容体に結合することで、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活動を強化します。この結合により、神経細胞への塩化物イオンの流入が増加し、過分極と神経細胞の興奮性の低下につながります。 その結果、鎮静作用と催眠作用が生じます .

類似化合物:

ペンタバルビタール: 鎮静作用が似ていますが、作用時間が短い短時間作用型のバルビツール酸。

フェノバルビタール: 主に抗てんかん薬として使用される長時間作用型のバルビツール酸。

セコバルビタール: 作用発現が速い別の短時間作用型のバルビツール酸。

ブタリルロナルの独自性: ブタリルロナルは、その中間の作用時間という点でユニークであり、長時間作用型のバルビツール酸のように長時間の効果なしに、長時間の鎮静が必要な用途に適しています。 β-ブロモアリル基を含む化学構造も、他のバルビツール酸とは異なります .

類似化合物との比較

Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.

Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Secobarbital: Another short-acting barbiturate with rapid onset of action.

Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .

生物活性

Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

This compound operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.

| Parameter | Value |

|---|---|

| Half-life | 18-48 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~90% (oral administration) |

Clinical Applications

This compound has been utilized in various clinical settings:

- Sedation : Used for preoperative sedation and anxiety management.

- Anesthesia : Acts as an induction agent for general anesthesia.

- Seizure Control : Occasionally employed in the management of status epilepticus.

Case Studies

-

Case Study on Sedative Effects :

A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure. -

Case Study on Seizure Management :

In a cohort of patients with refractory seizures, this compound was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.

Side Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with several side effects:

- CNS Depression : Ataxia, confusion, and drowsiness.

- Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.

- Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

- A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.

- Comparative studies showed that this compound has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.

特性

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMBTIUIQUJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871829 | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-70-7 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butallylonal [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTALLYLONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Pernocton exert its sedative and hypnotic effects?

A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.

Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?

A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:

- Sedation: Reduced anxiety and relaxation [, , , ]

- Hypnosis: Induction of sleep [, , , , , ]

- Amnesia: Impairment of memory formation [, , ]

- Anticonvulsant activity: Suppression of seizures [, ]

- Respiratory depression: Decreased breathing rate and depth [, , , ]

- Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]

Q3: What is the molecular formula and weight of Pernocton?

A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].

Q4: Is there spectroscopic data available for Pernocton?

A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].

Q5: What is known about the stability of Pernocton under different conditions?

A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.

A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.

Q6: How do structural modifications to the Pernocton molecule affect its activity?

A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.

- Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].

- Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.

Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?

A:

- Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].

- Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].

- Metabolism: Pernocton is primarily metabolized in the liver [, , ].

- Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].

Q9: Are there differences in Pernocton's pharmacokinetics based on sex?

A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.

Q10: What are the in vivo models used to study Pernocton's effects?

A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。